molecular formula C17H15N3O2 B10982909 N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B10982909
M. Wt: 293.32 g/mol
InChI Key: JEPKHVVPMBRHGY-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyrrole ring, a methoxy group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .

Scientific Research Applications

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and pyridine derivatives, such as:

Uniqueness

What sets N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the methoxy group and the pyrrole ring can enhance its reactivity and potential bioactivity compared to similar compounds .

Biological Activity

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide, a compound with a complex molecular structure, has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various research studies, including mechanisms of action, pharmacological properties, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O2
  • Molecular Weight : 269.30 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. The compound is believed to modulate various signaling pathways, potentially leading to therapeutic effects in several disease models.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways, which may contribute to its anticancer and antimicrobial properties.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine and pyrrole exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines (e.g., breast and ovarian cancer). The compound's IC50 values were reported to be in the range of 10–20 µM, indicating moderate potency against these cell lines .
Cell Line IC50 (µM)
Ovarian Cancer15
Breast Cancer18
Non-cancerous Cells>100

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various pathogens, including bacteria and fungi.

Case Studies

  • Antimicrobial Efficacy : A study assessed the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus, revealing an MIC of 32 µg/mL, indicating potential as an antimicrobial agent .
  • Neuroprotective Effects : Another investigation suggested that derivatives similar to this compound could protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the molecular structure can significantly affect its activity:

Key Findings:

  • Methoxy Group Influence : The presence of a methoxy group at the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to target receptors.
  • Pyrrole Moiety Role : The incorporation of the pyrrole ring is associated with enhanced biological activity, particularly in anticancer assays.

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • In Vivo Studies : Further studies are warranted to evaluate the pharmacokinetics and toxicity profiles in animal models.
  • Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapeutics could provide insights into synergistic effects.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity will enhance understanding and facilitate drug development.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-methoxy-3-pyrrol-1-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-22-16-7-6-14(11-15(16)20-9-2-3-10-20)19-17(21)13-5-4-8-18-12-13/h2-12H,1H3,(H,19,21)

InChI Key

JEPKHVVPMBRHGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N3C=CC=C3

Origin of Product

United States

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